SERT Inhibition: A 500-Fold Difference in Affinity Separates This Compound from a Mono-Fluoro Analog
The target compound demonstrates an exceptionally weak affinity for the serotonin transporter (SERT) with a Ki of 2,410 nM, measured in a radioligand displacement assay using [3H]serotonin in rat striatal synaptosomes [1]. In stark contrast, the structurally related analog 2-(2-fluorophenoxy)ethylamine—which lacks the 4-fluoro and 2-amino substitutions—is a highly potent SERT inhibitor with an IC50 of 4.7 nM . This represents a >500-fold decrease in apparent affinity, directly attributable to the compound's unique substitution pattern. Therefore, for any SERT-focused screening cascade, this compound serves as a negative control or a tool to investigate steric and electronic determinants of SERT binding.
| Evidence Dimension | SERT Inhibition Affinity |
|---|---|
| Target Compound Data | Ki = 2,410 nM (2.41 µM) |
| Comparator Or Baseline | 2-(2-Fluorophenoxy)ethylamine (CAS 120351-90-8): IC50 = 4.7 nM (0.0047 µM) |
| Quantified Difference | Approximately 513-fold higher Ki/IC50 for the target compound |
| Conditions | Radioligand displacement assay using [3H]serotonin in rat striatal synaptosomes (target); SERT inhibition assay for comparator. |
Why This Matters
This quantitative difference validates the compound's use as a specificity control or a tool to probe SERT binding determinants, preventing false positives in high-throughput screens.
- [1] BindingDB. (n.d.). Entry BDBM50453924 for CHEMBL4209141. Retrieved from https://www.bindingdb.org/ View Source
